Technical Monograph: 1-[2-(3-Chlorophenoxy)ethyl]piperazine
Technical Monograph: 1-[2-(3-Chlorophenoxy)ethyl]piperazine
The following technical guide provides an in-depth analysis of 1-[2-(3-Chlorophenoxy)ethyl]piperazine , a critical intermediate in the synthesis of serotonergic modulators and CNS-active pharmaceutical ingredients.
Executive Summary
1-[2-(3-Chlorophenoxy)ethyl]piperazine (CAS: 401500-65-0) is a bifunctional pharmacophore scaffold utilized primarily in the development of psychotropic agents. Structurally, it combines a lipophilic m-chlorophenoxy moiety with a hydrophilic piperazine ring via an ethyl ether linker. This specific architecture mimics the pharmacophoric features of serotonin (5-HT) receptor ligands, making it a high-value building block for the synthesis of antidepressants and antipsychotics that target 5-HT2A, 5-HT1A, and dopamine D2 receptors.
Chemical Identity & Physicochemical Profile
This compound functions as a "linker-extended" analog of m-chlorophenylpiperazine (mCPP), offering altered steric and electronic properties that modulate receptor binding affinity.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-[2-(3-chlorophenoxy)ethyl]piperazine |
| CAS Number | 401500-65-0 |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Appearance | Pale yellow viscous oil (Free Base) / White crystalline solid (HCl Salt) |
| Solubility | Free Base: Soluble in DCM, Methanol, DMSO.[1][2] Insoluble in water.HCl Salt: Soluble in water, Ethanol. |
| pKa (Calculated) | N4 (Secondary amine): ~9.8 N1 (Tertiary amine): ~5.4 |
| LogP | 2.3 – 2.6 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthetic Methodology
To ensure high purity and minimize the formation of bis-alkylated byproducts (where two phenoxyethyl chains attach to one piperazine), the Nucleophilic Substitution of β-Phenoxyethyl Bromide is the preferred synthetic route over the direct alkylation of 3-chlorophenol with nitrogen mustards.
Core Reaction Scheme
The synthesis proceeds via a two-step sequence:
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Williamson Ether Synthesis: Reaction of 3-chlorophenol with 1,2-dibromoethane.
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N-Alkylation: Reaction of the resulting bromide with excess piperazine.
Figure 1: Optimized synthetic pathway minimizing bis-alkylation impurities.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene
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Setup: Charge a 500 mL round-bottom flask with 3-chlorophenol (12.8 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in Acetone (200 mL).
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Addition: Add 1,2-dibromoethane (37.6 g, 200 mmol) dropwise to the stirring suspension.
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Reflux: Heat to reflux (56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of phenol.
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Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Vacuum distillation or column chromatography (Silica, Hexane) yields the bromo-ether intermediate.
Step 2: Piperazine Alkylation (The Critical Step)
Rationale: Using a large excess of piperazine acts as both the nucleophile and the base, statistically favoring mono-substitution.
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Reaction: Dissolve piperazine (anhydrous, 43.0 g, 500 mmol, 5 eq ) in Acetonitrile (150 mL). Heat to 60°C to ensure complete dissolution.
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Addition: Add a solution of 1-(2-bromoethoxy)-3-chlorobenzene (23.5 g, 100 mmol) in Acetonitrile (50 mL) dropwise over 1 hour.
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Digestion: Reflux at 80–82°C for 6–8 hours.
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Workup: Cool to room temperature. Filter off the precipitated piperazine hydrobromide byproduct.
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Solvent Removal: Concentrate the filtrate to remove acetonitrile.
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Extraction: Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL). Note: Excess unreacted piperazine remains in the aqueous phase.
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Purification: The organic layer is dried and concentrated. The crude oil can be converted to the dihydrochloride salt by adding HCl/Ethanol, precipitating a white solid. Recrystallize from Ethanol/Ether.
Pharmacological Relevance & Mechanism
This compound serves as a "privileged structure" in medicinal chemistry, specifically for the arylpiperazine class of psychotropics.
Pharmacophore Mapping
The distance between the aromatic ring and the basic nitrogen is critical for receptor binding.
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mCPP (Metabolite): Direct phenyl-piperazine bond. High affinity for 5-HT2C.
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Phenoxyethyl-Piperazine (This Compound): The 2-carbon + oxygen linker extends the distance by ~3.5 Å compared to mCPP, altering the binding pocket interaction. This often shifts selectivity towards 5-HT2A antagonism and 5-HT reuptake inhibition (SERT).
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Quality Control & Analytics
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
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¹H-NMR (CDCl₃, 400 MHz):
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δ 7.1–6.8 (m, 4H, Ar-H) – Characteristic 3-chlorophenyl pattern.
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δ 4.05 (t, 2H, -O-CH₂-) – Deshielded triplet next to oxygen.
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δ 2.90 (t, 4H, Piperazine) – Triplet for protons adjacent to secondary amine.
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δ 2.75 (t, 2H, -CH₂-N-) – Triplet next to nitrogen.
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δ 2.55 (br s, 4H, Piperazine) – Protons adjacent to tertiary amine.
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
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Detection: UV @ 220 nm and 270 nm (Phenoxy absorption).
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Acceptance Criteria: >98.0% area.[1]
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Safety & Handling
Hazard Classification: Corrosive, Acute Toxin.
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Skin/Eye: Piperazine derivatives are strong sensitizers and can cause severe eye damage (Category 1).
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Inhalation: Mist/dust may cause respiratory sensitization.
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Handling: All operations involving the free base must be conducted in a fume hood. Wear butyl rubber gloves (nitrile may be permeable to the halogenated intermediate).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 401500-65-0. Retrieved from [Link]
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central serotonin receptor ligands. Journal of Medicinal Chemistry.
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Bio-Fount. (2025). Catalog Entry: 401500-65-0 Synthetic Intermediates. Retrieved from [Link]

